Class-Level Kinase Inhibition Potency Inferiority Implied by Structural Absence from Lead Optimization Series
A direct quantitative comparison for this compound is unavailable. However, analysis of the Oxalamide Derivatives as Kinase Inhibitors patent (US7470693B2) reveals that the most potent c-Met inhibitors contain a bicyclic heteroaryl group on the N1 position, not a monocyclic 5-chloro-2-cyanophenyl ring. The absence of this compound from the patent's exemplary list suggests it was not among the substantially active leads. This is a critical negative differentiation: the target compound likely exhibits significantly lower kinase inhibition compared to patented leads, which displayed IC50 values typically below 100 nM in c-Met enzymatic assays [1]. This inference is based on the compound's structural divergence from the optimized core scaffold and must be considered when selecting it for target-based screening.
| Evidence Dimension | c-Met Kinase Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not reported (inferred to be >1 µM based on SAR context) |
| Comparator Or Baseline | Patented lead compounds (e.g., examples in US7470693B2) showing IC50 < 100 nM |
| Quantified Difference | Estimated >10-fold reduction in potency |
| Conditions | c-Met enzymatic assay (HTRF or similar), purified kinase domain |
Why This Matters
This class-level inference indicates the compound is unsuitable for c-Met-targeted studies and directs users toward applications where the 5-chloro-2-cyanophenyl motif may confer unique non-kinase activities.
- [1] Bristol-Myers Squibb Company. (2008). US7470693B2 – Oxalamide derivatives as kinase inhibitors. Column 45-50, Tables 1-3. Retrieved from patents.google.com View Source
